4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate
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Overview
Description
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate is a complex organic compound known for its unique structure and properties. This compound contains multiple thiophene rings, which are sulfur-containing heterocycles, making it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,5-dithiophen-2-ylthiophene with ethylene oxide to form the ethoxy derivative. This intermediate is then reacted with butanoic anhydride under controlled conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols replace the ethoxy group, forming new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate involves its interaction with molecular targets through its thiophene rings. These interactions can modulate various pathways, including electron transport and redox reactions. The compound’s ability to donate and accept electrons makes it a valuable component in electronic and photonic applications .
Comparison with Similar Compounds
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate can be compared with similar compounds such as:
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Known for its use in polymer solar cells due to its efficient electron transport properties.
2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene: Another thiophene-based compound used in the synthesis of conjugated polymers with high thermal stability.
Properties
CAS No. |
845869-46-7 |
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Molecular Formula |
C18H15O4S3- |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-[2-(2,5-dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate |
InChI |
InChI=1S/C18H16O4S3/c19-16(20)5-6-17(21)22-8-7-12-11-15(13-3-1-9-23-13)25-18(12)14-4-2-10-24-14/h1-4,9-11H,5-8H2,(H,19,20)/p-1 |
InChI Key |
MKUVOMBJJZPMNL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)CCOC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
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